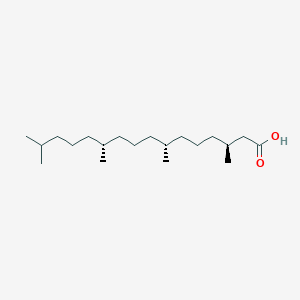
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is a complex organic compound with the molecular formula C20H40O2 It is a type of fatty acid derivative known for its unique structure, which includes multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the necessary methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. These methods often utilize metal catalysts and high-pressure reactors to facilitate the necessary chemical transformations. The exact conditions can vary depending on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,7,11R)-3,7,11,15-Tetramethylhexadecanoic acid involves its interaction with specific molecular targets within cells. It can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as lipid metabolism and energy production. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid: A diastereomer with similar properties but different spatial arrangement of atoms.
Phytanic acid: Another fatty acid derivative with a similar structure but different functional groups.
Uniqueness
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of stereochemistry on molecular function and interactions.
Propiedades
Número CAS |
31653-05-1 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
(3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1 |
Clave InChI |
RLCKHJSFHOZMDR-QRVBRYPASA-N |
SMILES isomérico |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



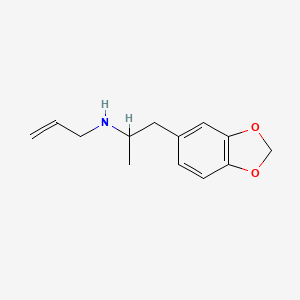

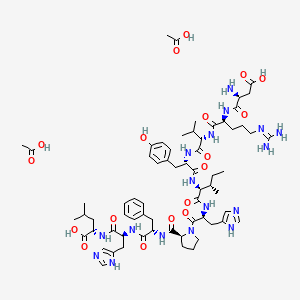



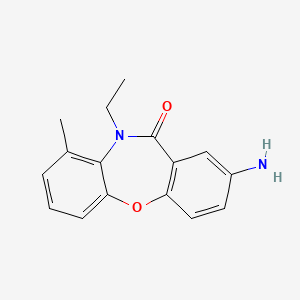
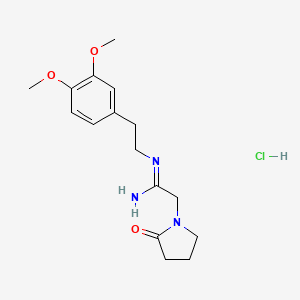
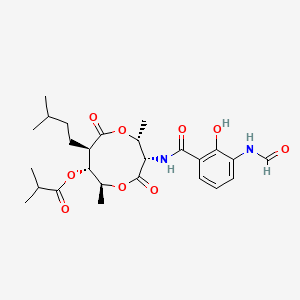

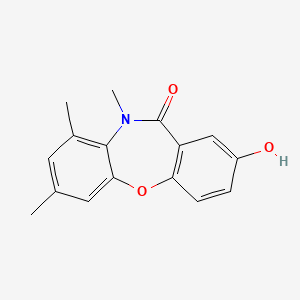
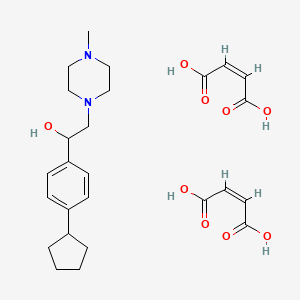
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
